molecular formula C12H11N5O2 B5484238 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione

2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B5484238
M. Wt: 257.25 g/mol
InChI Key: KSDXFQADPHAOLF-UHFFFAOYSA-N
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Description

2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione (CAS 313499-41-1) is a heterocyclic compound of significant interest in medicinal and agrochemical research . It features a 1,3-dioxoisoindole (phthalimide) core linked via an ethyl spacer to a 5-amino-1,2,4-triazole ring, a privileged scaffold in drug discovery . The 1,2,4-triazole moiety is known to interact with a wide range of biological targets and is a key structural component in many commercial drugs, including antifungals (e.g., fluconazole), anticonvulsants, and anticancer agents (e.g., anastrozole) . This specific molecular architecture, combining electron-rich and hydrogen-bonding functional groups, makes it a versatile intermediate for synthesizing novel bioactive molecules . Its potential research applications are broad, drawing from the known activities of its components. The 1,2,4-triazole-thione derivatives have demonstrated notable antifungal activity by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, similar phthalimide-triazole hybrid structures have shown promising antiparasitic activity in research settings, particularly against Leishmania species . The compound is supplied with a purity of ≥98% . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers are advised to consult the Safety Data Sheet for proper handling and hazard information prior to use.

Properties

IUPAC Name

2-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-12-14-9(15-16-12)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-4H,5-6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDXFQADPHAOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the 5-amino-1H-1,2,4-triazole moiety into isoindoline structures enhances their efficacy against a range of pathogens. For instance, a study demonstrated that compounds with similar structural frameworks showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications as new antibiotics .

Anti-inflammatory Properties

The isoindoline derivatives have been explored for their anti-inflammatory effects. A comparative study revealed that certain derivatives exhibited significant inhibition of carrageenan-induced edema in animal models. Specifically, compounds derived from isoindoline structures showed comparable efficacy to established anti-inflammatory drugs such as Diclofenac and Ibuprofen . This highlights the potential of 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione as a candidate for developing new anti-inflammatory agents.

Anticancer Activity

The triazole ring is known for its role in coordinating with metal ions in various anticancer complexes. Compounds containing the triazole moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For example, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, warranting further investigation into their mechanisms of action and therapeutic potential .

Fungicides and Herbicides

Triazole derivatives are widely recognized for their fungicidal properties. The compound's structural features may contribute to its ability to disrupt fungal cell membranes or inhibit essential enzymatic pathways. Studies have indicated that similar compounds can effectively control plant pathogens, making them suitable candidates for developing novel agricultural fungicides .

Plant Growth Regulators

Research has also suggested that triazole-based compounds can act as plant growth regulators. They may enhance stress tolerance in plants by modulating hormonal pathways or improving nutrient uptake. This application is particularly relevant in the context of sustainable agriculture practices aimed at increasing crop resilience to environmental stresses .

Synthesis of Novel Polymers

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the presence of the isoindoline unit. Research into polymer composites incorporating this compound has shown promising results in various applications ranging from coatings to structural materials .

Case Studies

Study Focus Findings
Anti-inflammatory effectsSignificant reduction in edema comparable to Diclofenac at specific doses.
Antimicrobial activityEffective against multiple bacterial strains; potential for antibiotic development.
Agricultural applicationsDemonstrated fungicidal properties effective against common plant pathogens.

Mechanism of Action

The mechanism of action of 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Heterocyclic Substituents

  • Triazole vs. Triazolidine/Oxadiazole: The target compound’s 5-amino-1,2,4-triazole group contrasts with triazolidine (e.g., compound 13c, ) and oxadiazole (e.g., pyrazine-oxadiazole in ) substituents. Triazoles are aromatic and planar, enhancing π-π stacking in enzyme binding, while triazolidines (saturated) and oxadiazoles (oxygen-containing) alter electronic properties and solubility.
  • Amino Group: The 5-amino group on the triazole may enhance hydrogen-bonding interactions with biological targets, similar to ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate’s antiviral activity .

Research Findings and Data Tables

Spectral Data Comparison

Compound IR (cm⁻¹) ^1H-NMR (δ, ppm) Reference Evidence
Target Compound Expected: ~1785 (C=O), 3437 (NH₂) Predicted: 2.5–3.5 (ethyl CH₂), 6.5–8.5 (aromatic) -
2-(3,4-Dimethoxyphenyl-ethyl) derivative 1785, 1714 (C=O); 2837 (OCH₃) 2.56 (s, CH₃), 6.8–7.9 (aromatic)
Compound 13c 1785, 1714 (C=O); 1217 (C=S) 2.50 (s, CH₃), 7.15–8.19 (aromatic)

Biological Activity

The compound 2-(2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione and 1,2,4-triazole. This hybrid structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurodegenerative diseases and as an enzyme inhibitor. This article reviews the biological activity of this compound based on diverse research findings.

Structural Overview

The compound can be structurally represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes an isoindoline core linked to a 5-amino-1H-1,2,4-triazole moiety. The presence of both functional groups suggests a multifaceted mechanism of action.

1. Acetylcholinesterase Inhibition

One of the most significant biological activities of isoindoline derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease.

  • Research Findings : A study indicated that isoindoline derivatives exhibited AChE inhibitory activities with IC50 values ranging from 2.1 to 7.4 μM , demonstrating superior potency compared to standard drugs like rivastigmine . The most potent inhibitors showed neuroprotective effects against oxidative stress in neuronal cell lines.
CompoundIC50 (μM)Remarks
7a2.1Highest potency against AChE
7f2.5Significant neuroprotection
Rivastigmine~6.0Standard comparator

2. Neuroprotective Effects

The compound has shown potential neuroprotective properties in various studies. For instance, it was found to protect PC12 neuronal cells from hydrogen peroxide-induced apoptosis, suggesting its role in mitigating oxidative stress .

3. Anticancer Activity

Isoindoline derivatives have also been investigated for their anticancer properties. The structural features allow for interactions with various biological targets involved in cancer progression.

  • Case Study : In vitro studies demonstrated that certain isoindoline derivatives exhibited cytotoxicity against cancer cell lines with IC50 values indicating significant efficacy .

4. Anti-inflammatory Properties

Emerging data suggest that compounds related to isoindoline can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This activity is crucial for developing treatments for inflammatory diseases.

The biological activity of This compound is hypothesized to involve:

  • Binding Affinity : Molecular docking studies reveal that the compound may bind effectively to the active sites of target enzymes like AChE and COX.
  • Multi-target Interactions : The presence of both the triazole and isoindoline moieties allows for diverse interactions with biological macromolecules.

Q & A

Basic: What are the standard synthetic routes for 2-(2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione?

Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclization and coupling strategies. A typical route includes:

Intermediate Preparation : Reacting 5-amino-1H-1,2,4-triazole with ethylenediamine derivatives under basic conditions to form the triazole-ethylamine intermediate .

Coupling with Isoindoline-1,3-dione : The intermediate is then coupled with isoindoline-1,3-dione using reagents like chloroacetic acid or thioether-forming agents (e.g., propylthiol) in acetic acid under reflux (3–5 hours).

Purification : The product is filtered, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures to achieve ≥76% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:
Optimization involves:

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, pH, reagent stoichiometry) and identify critical factors. For example, sodium acetate concentration in acetic acid significantly affects cyclization efficiency .
  • Computational Modeling : Quantum chemical calculations (e.g., B3LYP/SDD method) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • In Situ Monitoring : Techniques like LC-MS track intermediate formation, enabling real-time adjustments to reaction conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) and carbon backbone integrity .
  • LC-MS (ESI) : Verify molecular weight (e.g., [M+H]+ peaks) and purity (>95% via peak integration) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for isoindoline-dione) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies (e.g., PubChem bioassays vs. laboratory reports) to identify protocol inconsistencies (e.g., cell lines, assay duration) .
  • Structural-Activity Relationship (SAR) : Use molecular docking to assess how substituents (e.g., methoxy groups) alter binding affinity to targets like kinases or microbial enzymes .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., HepG2 cells for anticancer activity) to eliminate variability .

Basic: What are the primary biological targets investigated for this compound?

Methodological Answer:

  • Antimicrobial Activity : Targets fungal cytochrome P450 enzymes (comparable to fluconazole in MIC assays) and bacterial cell wall synthesis pathways .
  • Anticancer Mechanisms : Inhibits topoisomerase II and induces apoptosis in HepG2 cells (IC50 ~30 µM) via ROS generation .
  • Enzyme Modulation : Acts as a non-competitive inhibitor of COX-2 in anti-inflammatory studies .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict solubility (LogP <3), blood-brain barrier permeability, and CYP450 interactions to prioritize derivatives .
  • Molecular Dynamics Simulations : Assess binding stability (e.g., RMSD <2 Å for triazole-enzyme complexes) over 100-ns trajectories .
  • Fragment-Based Design : Replace isoindoline-dione with bioisosteres (e.g., phthalazinone) to enhance metabolic stability while retaining activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Conduct reactions in fume hoods due to acetic acid vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can hybrid materials incorporating this compound be engineered for environmental applications?

Methodological Answer:

  • Membrane Functionalization : Graft the compound onto polymer matrices (e.g., polyethersulfone) via thiol-ene click chemistry to enhance hydrophobicity for oil-water separation .
  • Photocatalytic Composites : Combine with TiO2 nanoparticles to degrade organic pollutants under UV light; optimize using response surface methodology (RSM) .

Basic: What statistical methods are critical for analyzing bioactivity data?

Methodological Answer:

  • ANOVA : Identify significant differences in IC50 values across experimental batches (p <0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to highlight key activity drivers .

Advanced: How can mechanistic studies elucidate the compound’s role in redox-mediated cytotoxicity?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR) : Detect ROS (e.g., hydroxyl radicals) generated in treated cancer cells .
  • Fluorescence Imaging : Use DCFH-DA probes to quantify intracellular oxidative stress kinetics .
  • Knockdown Models : Silence Nrf2 in HepG2 cells to confirm ROS-dependent apoptosis pathways .

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